Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups .
Scientific Research Applications
Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes or biochemical pathways, resulting in the compound’s observed effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Ethyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-(2,4-dichlorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O4S/c1-4-31-23(30)18-13(3)19(21(29)26-17-8-6-5-7-12(17)2)32-22(18)27-20(28)15-10-9-14(24)11-16(15)25/h5-11H,4H2,1-3H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHESZNGLXKTKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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